The synthesis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride typically involves several steps starting from the appropriate amino acids and 4-methylcoumarin derivatives. The general synthetic pathway includes:
The molecular structure of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride features a 4-methylcoumarin moiety linked to an arginine dipeptide. The key structural components include:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools or X-ray crystallography, although specific structural data may vary based on synthesis conditions.
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride undergoes specific enzymatic reactions where proteases cleave the peptide bonds. This reaction leads to the release of fluorescent products, allowing for quantitative measurement of enzyme activity.
The mechanism of action for Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves:
This mechanism is particularly useful in studying diseases where protease activity is altered, such as cancer or inflammatory conditions.
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride exhibits several notable physical and chemical properties:
Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride finds extensive applications in biochemical research:
This compound serves as a critical tool for researchers studying enzymatic processes, contributing significantly to advancements in biochemistry and molecular biology.
The 7-amido-4-methylcoumarin (AMC) group constitutes the signal transduction engine within fluorogenic protease substrates. This heterocyclic system operates through an enzymatic uncaging mechanism: proteolytic cleavage severs the amide bond tethering the peptide moiety to the coumarin core, liberating free AMC. The free fluorophore exhibits a dramatic fluorescence enhancement—typically 10- to 100-fold—compared to its peptide-conjugated state. This shift arises from the elimination of intramolecular quenching effects and the transition to a more polar electronic environment upon release. AMC derivatives emit intense blue fluorescence (λ~em = 460 nm) when excited near 360-380 nm, a spectral window minimizing interference from biological matrices [5] [10].
Table 1: Photophysical and Molecular Characteristics of Z-Arg-Arg-AMC Hydrochloride
Property | Specification | Technical Significance |
---|---|---|
Molecular Formula | C~30~H~39~N~9~O~6~ · HCl | Defines elemental composition and molecular weight (658.15 g/mol) |
SMILES Structure | Cl.CC1=CC(=O)Oc2cc(NC(=O)C(CCCNC(N)=N)NC(=O)C(CCCNC(N)=N)NC(=O)OCc3ccccc3)ccc12 | Encodes atomic connectivity and functional groups; essential for cheminformatics analyses |
Fluorescence Emission | λ~max~ ≈ 460 nm | Enables selective detection with minimal background autofluorescence |
Storage Stability | -20°C; contains ~4% isopropanol as stabilizer | Preserves substrate integrity; critical for assay reproducibility [1] [9] |
Quantum yield (Φ) is a pivotal photometric parameter where AMC (Φ≈0.4) outperforms many early-generation fluorophores. Nevertheless, derivatives like 7-amino-4-carbamoylmethylcoumarin (ACC; Φ≈0.8) offer enhanced sensitivity. Despite this, AMC remains preferred in substrates targeting trypsin-like proteases (including cathepsin B) due to its optimal balance between synthetic accessibility, chemical stability, and brightness. The hydrophobic methyl group at the 4-position fine-tunes electron distribution within the coumarin π-system, maximizing the Stokes shift and minimizing self-quenching—attributes critical for sensitive detection in complex biological samples like tissue extracts or cell lysates [5] [10].
The peptide sequence Z-Arg-Arg (where Z denotes benzyloxycarbonyl) constitutes the specificity-conferring element within this fluorogenic substrate. This motif embodies two critical biochemical design principles:
Trypsin-Like Protease Specificity: The consecutive arginine residues exploit the S1 and S2 subsite preferences of trypsin-fold serine proteases and papain-family cysteine proteases (notably cathepsin B). These enzymes feature aspartate or glutamate residues lining their S1 pockets, creating complementary anionic sites that engage the cationic guanidinium groups of arginine via strong ionic and hydrogen-bonding interactions. This molecular recognition ensures selective cleavage at the C-terminal arginine-AMC bond. Cathepsin B exhibits a pronounced preference for arginine in both P1 and P2 positions, making Z-Arg-Arg-AMC a highly selective reporter for this lysosomal protease over related cathepsins (e.g., cathepsin L favors hydrophobic residues at P2) [1] [6] [9].
Enhanced Binding Affinity and Catalytic Turnover: The di-arginine sequence provides multivalent anchoring to protease active sites. The P1 arginine (nearest AMC) primarily dictates specificity, while the P2 arginine contributes substantial binding energy through additional electrostatic contacts. This tandem arrangement often yields lower K~m~ values compared to mono-arginine substrates, enhancing assay sensitivity. The N-terminal benzyloxycarbonyl (Z) group serves dual roles: it mimics polypeptide chain extension (engaging enzyme exosites in some proteases like matrix metalloproteinases [7]) and improves substrate solubility in aqueous assay buffers compared to unblocked peptides [1] [4] [9].
Table 2: Protease Specificity Profile of Z-Arg-Arg-AMC Hydrochloride
Protease | Reported Activity | Primary Application Context | Key Citations |
---|---|---|---|
Cathepsin B | High turnover (k~cat~/K~m~); selective substrate | Lysosomal protease profiling; cancer cell invasion assays | [1] [6] |
Trypsin | Moderate activity | General trypsin-like serine protease screening | [1] |
Matrix Metalloproteinases (MMPs) | Variable (subtype-dependent) | ECM remodeling studies; inflammation research | [1] [7] |
Pancreatic Proteases (Trypsin/Chymotrypsin) | Low/no cleavage | Specificity control in tissue digestion studies | [3] |
The cleavage mechanism involves nucleophilic attack (by catalytic cysteine in cathepsin B or serine in trypsin) at the carbonyl carbon of the C-terminal arginine-AMC amide bond. Hydrolysis liberates the highly fluorescent AMC chromophore and the residual peptide fragment Z-Arg-Arg-OH. This reaction follows classic Michaelis-Menten kinetics, allowing precise determination of K~m~, V~max~, and k~cat~. The substrate’s utility extends beyond basic enzymology into drug discovery, where it facilitates high-throughput screening of protease inhibitors—particularly against cathepsin B, an emerging therapeutic target in cancer, osteoporosis, and inflammatory diseases [1] [6] [9].
Table 3: Comparative Analysis of Fluorogenic Substrate Design Strategies
Design Feature | Z-Arg-Arg-AMC Implementation | Alternative Approaches (e.g., FRET substrates) | Advantages of AMC System |
---|---|---|---|
Signal Mechanism | Fluorophore uncaging (single wavelength monitoring) | Resonance energy transfer (dual wavelength ratiometric) | Simplified instrumentation; lower background |
Synthetic Complexity | Moderate (solution-phase or solid-phase peptide synthesis) | High (requires orthogonal protection of donor/acceptor) | Cost-effective production; commercial availability |
Sensitivity | Nanomolar detection limits | Picomolar-nanomolar detection limits | Adequate for most enzymatic assays |
Throughput Compatibility | Excellent (96/384-well plate formats) | Excellent | Comparable performance in HTS |
Beyond cathepsin B, the substrate’s P1/P2 arginine configuration permits cleavage by other trypsin-like enzymes, including coagulation factors (e.g., thrombin, factor Xa) and kallikreins, though with varying efficiencies. Crucially, its resistance to cleavage by pancreatic elastase, chymotrypsin, and collagenases [3] underscores its selectivity. Recent adaptations include incorporation into multiplexed zymography protocols for simultaneous detection of multiple proteases in complex biological samples like fecal extracts or tumor homogenates, capitalizing on its distinct fluorescence signature [1] [9].
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